molecular formula C5H13ClN2O B2859947 3-methoxybutanimidamide hydrochloride CAS No. 2402836-49-9

3-methoxybutanimidamide hydrochloride

Cat. No.: B2859947
CAS No.: 2402836-49-9
M. Wt: 152.62
InChI Key: NPPFYDMCVJJFQM-UHFFFAOYSA-N
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Description

3-Methoxybutanimidamide hydrochloride is an aliphatic amidine derivative characterized by a four-carbon chain (butanimidamide backbone) with a methoxy group (-OCH₃) at the third position. It exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its structure distinguishes it from aromatic amidines, as it lacks a benzene ring, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

3-methoxybutanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(8-2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPFYDMCVJJFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=N)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxybutanimidamide;hydrochloride typically involves the reaction of 3-methoxybutanamide with an appropriate amine under acidic conditions to form the imidamide. The hydrochloride salt is then formed by treating the imidamide with hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-methoxybutanimidamide;hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxybutanimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo-compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used for reduction.

    Nucleophiles: Various nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-compounds, while reduction can produce amines.

Scientific Research Applications

3-methoxybutanimidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methoxybutanimidamide;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The exact pathways and targets can vary, but it generally involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Similarity Score* Molecular Weight (g/mol) Key Structural Features
This compound Not provided Reference 164.21 Aliphatic amidine, 3-methoxy, HCl salt
3-Methoxybenzamidine hydrochloride 57075-83-9 1.00 ~186.45† Aromatic amidine, 3-methoxy, HCl salt
2-Methoxybenzimidamide hydrochloride 18637-00-8 0.92 ~184.43† Aromatic amidine, 2-methoxy, HCl salt
2-Ethoxybenzimidamide hydrochloride 38148-63-9 0.92 ~198.47† Aromatic amidine, 2-ethoxy, HCl salt
4-Hydroxybenzamidine hydrochloride 5071-96-5 0.91 ~172.59† Aromatic amidine, 4-hydroxy, HCl salt

*Similarity scores derived from functional group and substituent alignment (e.g., amidine core, substituent type/position) .
†Molecular weights calculated based on chemical formulas.

Key Observations:

Aliphatic vs. Aromatic Backbone :

  • This compound’s aliphatic chain contrasts with the benzene ring in analogues like 3-methoxybenzamidine hydrochloride. This difference impacts electronic properties (e.g., reduced resonance stabilization) and solubility (aliphatic chains may enhance lipid solubility) .

Substituent Position and Type :

  • Positional isomers (e.g., 2-methoxy vs. 3-methoxy) affect steric and electronic environments. For example, 2-methoxybenzimidamide hydrochloride’s substituent may hinder hydrogen bonding compared to the 3-methoxy analogue .
  • Ethoxy (-OCH₂CH₃) and hydroxy (-OH) substituents alter polarity and hydrogen-bonding capacity, influencing biological activity and synthetic utility.

Molecular Weight Trends :

  • Aliphatic derivatives (e.g., 164.21 g/mol) are generally lighter than aromatic analogues (~172–198 g/mol), which may correlate with differences in diffusion rates or pharmacokinetics.

Research Findings and Implications

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility across all compounds. However, aromatic amidines may exhibit lower solubility in non-polar solvents compared to aliphatic variants.
  • Stability : Aromatic amidines benefit from resonance stabilization, whereas aliphatic derivatives may be more prone to hydrolysis under acidic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxybutanimidamide hydrochloride, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves O-methylation of hydroxylamine derivatives followed by salt formation with HCl. Key steps include:

  • Using commercially available precursors like 3-methoxybutanimidamide and HCl under controlled stoichiometry .
  • Optimizing temperature (20–25°C) and reaction time (1–3 hours) to minimize byproducts, as demonstrated in analogous amine hydrochloride syntheses .
  • Purification via recrystallization in ethanol or methanol to achieve >95% purity, confirmed by melting point analysis and NMR .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H-NMR (DMSO-d6) identifies protons adjacent to the methoxy and amidine groups (δ 3.3–3.5 ppm for methoxy; δ 8.5–9.0 ppm for amidine NH) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ peak at m/z 151.1 for the free base) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Store in airtight containers at 2–8°C, protected from moisture and light, to prevent hydrolysis of the amidine group .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation via HPLC and FTIR .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and what experimental designs are suitable for inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to amidine-recognizing enzymes like arginase. Include positive controls (e.g., nor-NOHA) .
  • Kinetic Analysis : Measure IC50 values via dose-response curves (0.1–100 µM) and determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots .

Q. How can researchers resolve contradictions in reported reaction pathways (e.g., oxidation vs. reduction products)?

  • Methodological Answer :

  • Controlled Reactivity Studies : Under inert atmosphere, compare outcomes of oxidation (H2O2) and reduction (NaBH4) reactions. Monitor intermediates via LC-MS .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict thermodynamic favorability of pathways, correlating with experimental yields .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions during HCl salt formation .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .

Q. What are the potential biochemical applications of this compound in modulating metabolic pathways?

  • Methodological Answer :

  • Metabolomics : Treat cell cultures (e.g., HepG2) with the compound and analyze metabolite changes via GC-MS or UPLC-QTOF, focusing on urea cycle intermediates .
  • Gene Expression Profiling : Perform RNA-seq to identify upregulated/downregulated genes linked to amidine metabolism .

Q. How can degradation products of this compound be identified and quantified?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1 M HCl), and base (0.1 M NaOH). Analyze products via LC-MS/MS and compare with synthetic standards .
  • Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., 1,4-dinitrobenzene) to quantify degradation impurities .

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